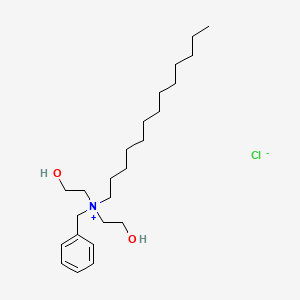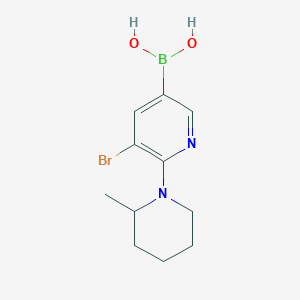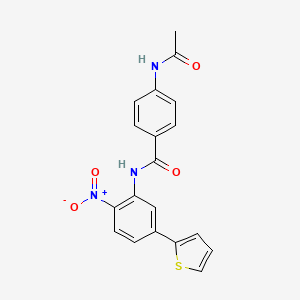
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is a complex organic compound characterized by the presence of acetamido, nitro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of a thiophene-containing benzene derivative, followed by acetamidation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide
- 4-acetamido-N-(2-nitro-5-(phenyl)phenyl)benzamide
Uniqueness
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-acetamido-N-(2-nitro-5-thiophen-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O4S/c1-12(23)20-15-7-4-13(5-8-15)19(24)21-16-11-14(18-3-2-10-27-18)6-9-17(16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
InChI Key |
IXCGJOWTTDCRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)
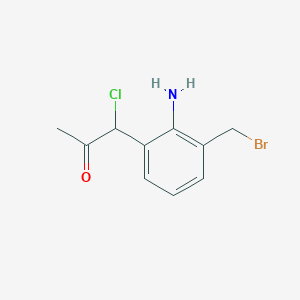


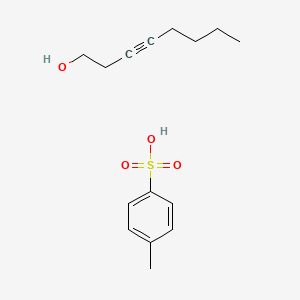
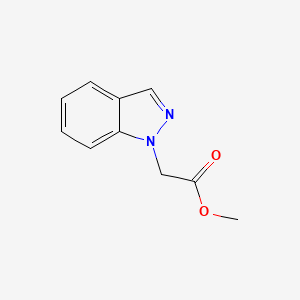
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)



